molecular formula C9H4BrF2N3O B1467619 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1479395-68-0

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467619
CAS RN: 1479395-68-0
M. Wt: 288.05 g/mol
InChI Key: KBCMMRCWLNGZHO-UHFFFAOYSA-N
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Description

The compound “1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” seems to be a complex organic molecule. It appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carbaldehyde group (-CHO), which is a formyl group and is often involved in condensation reactions .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide an analysis of the chemical reactions this compound might undergo. The presence of the bromo and fluoro groups could make it a candidate for further substitution reactions. The carbaldehyde group might be involved in condensation reactions .

Scientific Research Applications

Fluorescence Probing and Biological Applications

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been explored for their potential in biological applications. A notable instance is the development of a fluorescence probe with characteristics of intramolecular charge transfer and aggregation-induced emission enhancement. This probe demonstrated high selectivity and sensitivity towards homocysteine, an amino acid associated with various health conditions, showcasing potential applications in biological systems for researching the effects of homocysteine and other amino acids (Chu et al., 2019).

Antimicrobial and Antioxidant Activity

The compound has been a part of the synthesis of various derivatives that have been tested for antimicrobial and antioxidant activities. For instance, new 1,2,3-triazolyl pyrazole derivatives showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in the development of new antimicrobial agents (Bhat et al., 2016). Similarly, other studies have synthesized and tested compounds for their antimicrobial properties, providing insights into the structural requirements for biological activity and the potential for developing new therapeutic agents (Swamy et al., 2019).

Crystallography and Structural Analysis

The crystal structures of various derivatives of 1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported, providing valuable information about the molecular conformation and intermolecular interactions. These studies contribute to understanding the structural aspects of these compounds and their potential implications in biological activity and material science (Gonzaga et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a drug, or something else. Without this information, it’s hard to comment on the mechanism of action .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, possible uses in synthesis, or biological activity if relevant .

properties

IUPAC Name

1-(2-bromo-4,6-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N3O/c10-7-1-5(11)2-8(12)9(7)15-3-6(4-16)13-14-15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCMMRCWLNGZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(N=N2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-bromo-4,6-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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